molecular formula C9H18N2O5S B7524747 4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid

4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid

Cat. No.: B7524747
M. Wt: 266.32 g/mol
InChI Key: RJPMNORKFAFWNY-UHFFFAOYSA-N
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Description

4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by the introduction of a butanoic acid group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of morpholine with sulfonyl chloride: This step involves the nucleophilic attack of morpholine on the sulfonyl chloride, forming a morpholin-4-ylsulfonyl intermediate.

    Introduction of the butanoic acid group: The intermediate is then reacted with a butanoic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted compounds depending on the reagents used.

Scientific Research Applications

4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylsulfonyl)aniline
  • 4-(Morpholin-4-ylsulfonyl)phenylamine
  • 4-(Morpholin-4-ylsulfonyl)benzoic acid

Uniqueness

4-[Methyl(morpholin-4-ylsulfonyl)amino]butanoic acid is unique due to its combination of a morpholine ring, a sulfonyl group, and a butanoic acid moiety

Properties

IUPAC Name

4-[methyl(morpholin-4-ylsulfonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O5S/c1-10(4-2-3-9(12)13)17(14,15)11-5-7-16-8-6-11/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPMNORKFAFWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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